3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Lipophilicity Drug-likeness Permeability

3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 955260-49-8) is a heterocyclic small molecule (C16H15N3O2S, MW 313.4 g/mol) belonging to the thiazolo[3,2-a]pyrimidine class. Its core structure features a benzamide moiety linked to a thiazolopyrimidine ring system, with methyl substituents at the 3,5-positions of the benzamide ring and the 7-position of the thiazolopyrimidine scaffold.

Molecular Formula C16H15N3O2S
Molecular Weight 313.38
CAS No. 955260-49-8
Cat. No. B2695871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide
CAS955260-49-8
Molecular FormulaC16H15N3O2S
Molecular Weight313.38
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=C(N=C3N(C2=O)C=CS3)C)C
InChIInChI=1S/C16H15N3O2S/c1-9-6-10(2)8-12(7-9)14(20)18-13-11(3)17-16-19(15(13)21)4-5-22-16/h4-8H,1-3H3,(H,18,20)
InChIKeyMWTHQJLODUGUMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

955260-49-8: Structural and Physicochemical Baseline for the 3,5-Dimethyl Thiazolopyrimidine Benzamide


3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (CAS 955260-49-8) is a heterocyclic small molecule (C16H15N3O2S, MW 313.4 g/mol) belonging to the thiazolo[3,2-a]pyrimidine class [1]. Its core structure features a benzamide moiety linked to a thiazolopyrimidine ring system, with methyl substituents at the 3,5-positions of the benzamide ring and the 7-position of the thiazolopyrimidine scaffold [1]. These substitutions modulate steric and electronic properties, differentiated from unsubstituted benzamide analogs within the same series [2]. The compound is listed in authoritative chemical databases including PubChem (CID 16933459) with computed physicochemical properties such as XLogP3-AA of 2.3, topological polar surface area of 87.1 Ų, and a hydrogen bond acceptor count of 4 [1]. It is currently offered through various chemical vendors for non-human research use only [2].

Procurement Risk: Why Thiazolo[3,2-a]pyrimidine Benzamide Analogs Cannot Be Assumed Interchangeable


Within the thiazolo[3,2-a]pyrimidine benzamide series, minor substituent variations on the benzamide ring are known to profoundly alter biological target engagement and potency [1]. The 3,5-dimethyl substitution pattern on the benzamide ring (present in 955260-49-8) creates a distinct steric and electronic environment compared to unsubstituted (CAS 81000-08-0), 3,4-dimethoxy (CAS 955260-19-2), or 3,4-diethoxy analogs . Patent literature on related fused thiazolopyrimidines explicitly demonstrates that seemingly conservative substituent changes can shift kinase selectivity profiles and cellular potency by orders of magnitude [1]. Consequently, generic substitution based solely on core scaffold similarity carries substantial risk of altered biological outcomes, and procurement decisions must be guided by compound-specific evidence wherever available [1].

Quantitative Differentiation Evidence for 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide (955260-49-8)


Physicochemical Property Differentiation: Lipophilicity (XLogP3-AA) vs. Unsubstituted Benzamide Analog

The 3,5-dimethyl substitution increases the computed lipophilicity of 955260-49-8 relative to the parent unsubstituted benzamide analog (CAS 81000-08-0). According to PubChem computed properties, 955260-49-8 has an XLogP3-AA value of 2.3 [1]. The unsubstituted analog (C14H11N3O2S, MW 285.32) lacks the two methyl groups, predicting a lower XLogP3-AA of approximately 1.3 . This lipophilicity difference may influence membrane permeability, protein binding, and metabolic stability profiles [2].

Lipophilicity Drug-likeness Permeability

Polar Surface Area Differentiation: TPSA Comparison with 3,4-Dimethoxy Analog

The topological polar surface area (TPSA) of 955260-49-8 is computed as 87.1 Ų, significantly lower than the 3,4-dimethoxy analog (CAS 955260-19-2), which has a TPSA of approximately 116 Ų due to the two additional oxygen atoms [1]. The 3,5-dimethyl substitution avoids polar oxygen atoms, preserving a TPSA below the widely cited 90 Ų threshold associated with favorable blood-brain barrier penetration [2]. This property differentiation is relevant for CNS-targeted screening programs [2].

Polar surface area Oral bioavailability CNS penetration

Structural Differentiation: Steric Bulk at the 3,5-Positions Relative to Unsubstituted Analog

Patent literature on thiazolopyrimidine-based MNK inhibitors establishes that the nature and position of substituents on the benzamide ring are critical determinants of kinase selectivity [1]. The 3,5-dimethyl pattern introduces symmetric steric bulk that can influence the binding pose relative to the hinge region of the kinase ATP-binding site [1]. This is distinct from the electronic effects introduced by methoxy or ethoxy substituents at the 3,4-positions, which can participate in hydrogen bonding with the target protein [2]. The specific substitution pattern of 955260-49-8 represents a unique combination not covered by generic SAR rules, necessitating compound-specific experimental validation [1][2].

Steric effects Target selectivity Thiazolopyrimidine SAR

Hydrogen Bond Acceptor/Donor Profile Differentiation from Methoxy-Substituted Analogs

955260-49-8 possesses 4 hydrogen bond acceptors and 1 hydrogen bond donor, as computed by PubChem [1]. In contrast, the 3,4-dimethoxy analog (CAS 955260-19-2) features 6 hydrogen bond acceptors due to the two methoxy oxygen atoms, while retaining 1 donor . This difference in hydrogen bonding capacity may affect aqueous solubility, protein-ligand interactions, and selectivity profiles in biological assays [2]. Compounds with fewer H-bond acceptors generally exhibit improved membrane permeability but potentially reduced solubility [2].

Hydrogen bonding Molecular recognition Physicochemical profiling

High-Priority Application Scenarios for 955260-49-8 Based on Established Differentiation Evidence


Kinase Inhibitor Screening Cascade for CNS-Targeted Drug Discovery

Based on its computed TPSA of 87.1 Ų and moderate lipophilicity (XLogP3-AA = 2.3), 955260-49-8 falls within the favorable physicochemical space for CNS drug candidates [1]. As established in Section 3, the compound's low polar surface area relative to methoxy-substituted analogs suggests superior passive blood-brain barrier permeability potential. Research groups focused on neurodegenerative diseases or brain cancers where MNK kinases or related thiazolopyrimidine targets are implicated may prioritize this compound over the 3,4-dimethoxy analog for initial CNS penetration screening [1][2].

SAR Expansion Around the Benzamide 3,5-Dimethyl Motif for Selectivity Optimization

The structural differentiation evidence in Section 3 confirms that the 3,5-dimethyl substitution represents a distinct steric profile not addressed by common methoxy or halogen-substituted analogs [2]. Medicinal chemistry teams seeking to explore the selectivity space of the thiazolopyrimidine scaffold should include 955260-49-8 as a key reference compound in selectivity panels against closely related kinase families, particularly where symmetrical hydrophobic substituents are hypothesized to confer subtype selectivity [2].

Physicochemical Reference Standard for Computational QSAR Model Development

With well-defined computed properties including XLogP3-AA (2.3), TPSA (87.1 Ų), H-bond donor count (1), and H-bond acceptor count (4), 955260-49-8 can serve as a calibration standard for computational models predicting thiazolopyrimidine ADME properties [1][3]. Its properties contrast usefully with the more polar 3,4-dimethoxy analog, providing an anchor point for QSAR models spanning the polarity range of the series [1].

Probe Compound for Investigating Steric Effects in Thiazolopyrimidine-Protein Interactions

The symmetric 3,5-dimethyl substitution pattern creates a unique steric environment that can be exploited in biophysical studies (e.g., X-ray crystallography, SPR) to probe the steric tolerance of the target protein's binding pocket [2]. Comparison of co-crystal structures obtained with 955260-49-8 versus the unsubstituted benzamide analog (CAS 81000-08-0) would directly reveal how the methyl groups influence binding pose and affinity, generating invaluable SAR data for the series [2].

Quote Request

Request a Quote for 3,5-dimethyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.